[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 953176-46-0
VCID: VC4172560
InChI: InChI=1S/C18H13F2NO4/c1-23-14-5-2-11(3-6-14)17-9-13(21-25-17)10-24-18(22)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C18H13F2NO4
Molecular Weight: 345.302

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate

CAS No.: 953176-46-0

Cat. No.: VC4172560

Molecular Formula: C18H13F2NO4

Molecular Weight: 345.302

* For research use only. Not for human or veterinary use.

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate - 953176-46-0

Specification

CAS No. 953176-46-0
Molecular Formula C18H13F2NO4
Molecular Weight 345.302
IUPAC Name [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate
Standard InChI InChI=1S/C18H13F2NO4/c1-23-14-5-2-11(3-6-14)17-9-13(21-25-17)10-24-18(22)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3
Standard InChI Key DVXFGXAFUWUUGZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F

Introduction

Synthesis of Oxazole Derivatives

Oxazole derivatives are typically synthesized using various methods, including condensation reactions and cyclization processes. For example, the synthesis of oxazole rings often involves the reaction of an aldehyde with an amino alcohol in the presence of a dehydrating agent. The specific synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate would likely involve a multi-step process, starting with the formation of the oxazole ring and subsequent esterification with 3,4-difluorobenzoic acid.

Biological Activities

Oxazole derivatives have been studied for their potential biological activities, including antibacterial, anti-inflammatory, and anticancer effects. For instance, compounds like N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide have shown potent antibacterial activity. The presence of a methoxyphenyl group can influence the compound's interaction with biological targets, as seen in other related compounds .

Potential Applications

Given the diverse biological activities of oxazole derivatives, compounds like [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate could have potential applications in medicinal chemistry. These applications might include:

  • Antimicrobial Agents: Oxazole derivatives have shown effectiveness against various bacterial strains.

  • Anti-inflammatory Agents: Some oxazoles have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

  • Anticancer Agents: Research into oxazole derivatives as potential anticancer agents is ongoing, with promising results in some studies.

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